1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
Suramin analog and subtype-selective competitive antagonist at P2X1 receptors (IC50 values are 0.21, 28.9, >50 and >100 μM for human P2X1, P2X3, P2X2, and P2X4-mediated responses, respectively). Inhibits contraction induced by electrical field stimulation in smooth muscle.
Brand Name:
Vulcanchem
CAS No.:
104869-31-0
VCID:
VC0010406
InChI:
InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;
SMILES:
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na]
Molecular Formula:
C35H26N4Na6O21S6
Molecular Weight:
1168.9 g/mol
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
CAS No.: 104869-31-0
Cat. No.: VC0010406
Molecular Formula: C35H26N4Na6O21S6
Molecular Weight: 1168.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Suramin analog and subtype-selective competitive antagonist at P2X1 receptors (IC50 values are 0.21, 28.9, >50 and >100 μM for human P2X1, P2X3, P2X2, and P2X4-mediated responses, respectively). Inhibits contraction induced by electrical field stimulation in smooth muscle. |
|---|---|
| CAS No. | 104869-31-0 |
| Molecular Formula | C35H26N4Na6O21S6 |
| Molecular Weight | 1168.9 g/mol |
| Standard InChI | InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;; |
| Standard InChI Key | GKOOKWDOKJAVBD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na] |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator